(R)-1-Boc-3-hydroxypiperidine
Overview
Description
Synthesis Analysis
The synthesis of (R)-1-Boc-3-hydroxypiperidine involves several key strategies. One approach reported involves the hydrogenation of 3-hydroxypyridine catalyzed by 5%Rh/C, followed by chiral resolution and reaction with (Boc)_2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013). Another method describes the facile synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives, highlighting the importance of Rh-catalyzed cyclohydrocarbonylation processes and diaxial conformations in achieving the desired structures (W. Chiou, Gau-Hong Lin, & Chi-Wei Liang, 2010).
Molecular Structure Analysis
The molecular structure of (R)-1-Boc-3-hydroxypiperidine is characterized by its piperidine backbone, a six-membered ring containing one nitrogen atom, and the hydroxy group at the 3-position which significantly impacts its chemical reactivity and physical properties. An X-ray crystallographic analysis reveals a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure, demonstrating the stereochemistry and three-dimensional arrangement of its functional groups (W. Chiou, Gau-Hong Lin, & Chi-Wei Liang, 2010).
Scientific Research Applications
For further reading on various topics that were identified during the search but not directly related to "(R)-1-Boc-3-hydroxypiperidine," please refer to the following sources:
- Applications of photocatalysis in healthcare and environmental sectors: (Ni et al., 2016).
- Body composition assessment techniques: (Fields et al., 2002).
- Hydrophilic interaction chromatography (HILIC) in metabolomics: (Tang et al., 2016).
- Chemistry and biological activities of mimosine: (Nguyen & Tawata, 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of an accident.
Future Directions
This involves identifying the areas of research that need to be explored further with respect to the compound. It could include developing more efficient synthesis methods, finding new applications for the compound, or studying its effects more thoroughly.
Analyzing Relevant Papers
When analyzing relevant papers, it’s important to critically evaluate the methodology, results, and conclusions of each paper. Look for consistency between different studies and consider the reputation of the journal and the authors.
I hope this general approach helps you in your study of “®-1-Boc-3-hydroxypiperidine”. If you have specific questions about any of these aspects, feel free to ask!
properties
IUPAC Name |
tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJXHKXIOCDSEB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363880 | |
Record name | (R)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-hydroxypiperidine | |
CAS RN |
143900-43-0 | |
Record name | (R)-1-Boc-3-hydroxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Boc-3-hydroxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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